3-Amino-4-methyl-1-pentanol
Description
Chemical Structure and Properties 3-Amino-4-methyl-1-pentanol (CAS No. 4379-15-1) is an amino alcohol with the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol . Its structure consists of a five-carbon chain with a hydroxyl group (-OH) at position 1, an amino group (-NH₂) at position 3, and a methyl branch at position 4 (Figure 1). This dual functionality (amine and alcohol) makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and specialty chemical applications .
Properties
IUPAC Name |
3-amino-4-methylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(7)3-4-8/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQOIAYHBXCGIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588748 | |
| Record name | 3-Amino-4-methylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4379-15-1 | |
| Record name | 3-Amino-4-methylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-methyl-pentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-4-methyl-1-pentanol can be synthesized through several methods. One common approach involves the reduction of 3-amino-4-methylpentanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically proceeds under mild conditions, yielding the desired amino alcohol.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of 3-amino-4-methylpentanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is carried out at elevated pressures and temperatures to achieve high conversion rates and yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of substituted amines or other functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Substituted amines or other functionalized derivatives.
Scientific Research Applications
3-Amino-4-methyl-1-pentanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor agonists.
Industry: this compound is used as an intermediate in the production of various chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-Amino-4-methyl-1-pentanol depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved vary depending on the specific target and context.
Comparison with Similar Compounds
Key Features
- Functional Groups : Primary alcohol and primary amine.
- Physical State : Likely a liquid at room temperature (based on analogous alcohols), though explicit data on melting/boiling points is unavailable in the provided evidence.
- Applications: Potential use in drug synthesis, chiral resolution, or as a ligand in coordination chemistry .
Comparison with Similar Compounds
3-Methyl-1-pentanol (CAS 589-35-5)
Molecular Formula: C₆H₁₄O Molecular Weight: 102.17 g/mol Structural Differences: Lacks the amino group at position 3. Key Comparisons:
- Reactivity: The absence of an amine limits its ability to form salts or participate in nucleophilic substitution reactions, unlike 3-Amino-4-methyl-1-pentanol.
- Solubility : Likely less water-soluble due to reduced polarity.
- Safety : Classified as a flammable liquid; handling requires precautions against inhalation and skin contact .
4-Amino-5-methylhexan-1-ol (CAS 1606-35-5)
Molecular Formula: C₇H₁₇NO Molecular Weight: 131.22 g/mol Structural Differences: Longer carbon chain (hexanol backbone) with a methyl group at position 5. Key Comparisons:
(1R,3S)-1-Amino-4-methyl-1-phenyl-3-pentanol (CAS 1263094-43-4)
Molecular Formula: C₁₂H₁₇NO Molecular Weight: 191.27 g/mol Structural Differences: Incorporates a phenyl group at position 1 and stereochemical specificity (R,S configuration). Key Comparisons:
3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride
Molecular Formula: C₁₂H₂₁NO·HCl Molecular Weight: 231.76 g/mol Structural Differences: Adamantane backbone with dimethyl and hydroxyl groups. Key Comparisons:
- Rigidity: The adamantane framework imposes conformational constraints absent in this compound.
- Pharmaceutical Relevance: Used as a certified reference material (Memantine-related compound), highlighting the importance of amino alcohols in neuropharmacology .
Research Findings and Implications
- Reactivity: The amino group in this compound enables diverse derivatization (e.g., acetylation, Schiff base formation), contrasting with non-amino alcohols like 3-Methyl-1-pentanol .
- Solubility: Amino alcohols generally exhibit higher water solubility than their alcohol-only counterparts due to hydrogen bonding from -NH₂ and -OH groups .
- Pharmaceutical Potential: Structural analogs with aromatic or adamantane moieties (e.g., Memantine derivatives) underscore the role of amino alcohols in central nervous system drug design .
Biological Activity
3-Amino-4-methyl-1-pentanol is an organic compound notable for its dual functionality as both an amine and an alcohol. Its molecular formula is , and it features a pentane backbone with a methyl group and an amino group at specific positions. This unique structure makes it a candidate for various biological applications, particularly in pharmaceuticals.
The compound's structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 115.19 g/mol |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 232 °C |
| Melting Point | 206-209 °C |
This compound is believed to interact with various neurotransmitter systems, which may influence synaptic transmission and neuronal activity. Research indicates that compounds with similar structures often act as ligands or substrates in biochemical assays, suggesting potential roles in modulating biological pathways.
Pharmacological Potential
The compound has shown promise in several areas:
- Neurotransmission : Its interaction with neurotransmitter systems could lead to applications in treating neurological disorders.
- Synthetic Chemistry : As a building block, it may be used to synthesize bioactive molecules, including pharmaceuticals that target specific biological pathways.
Case Studies and Research Findings
- Neurotransmitter Interaction Studies : Preliminary studies have indicated that this compound may enhance synaptic transmission by modulating neurotransmitter release. Further research is required to quantify these effects and understand the underlying mechanisms .
- Synthesis of Bioactive Molecules : The compound has been utilized in synthetic routes for creating more complex molecules that exhibit biological activity. For instance, it serves as a precursor in the synthesis of compounds targeting cancer cells .
- Comparative Analysis with Similar Compounds : A comparative study of this compound with structurally similar compounds revealed differences in biological activity, emphasizing its unique properties and potential applications.
Comparison Table of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C6H15NO | Pentane backbone with methyl branch |
| 2-Amino-2-methylpropan-1-ol | C5H13NO | More branched structure |
| 3-Aminopropan-1-ol | C3H9NO | Shorter chain; less steric hindrance |
| 4-Aminobutan-1-ol | C4H11NO | Intermediate chain length |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
